1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules for research purposes
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amine functionality during various reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
3,3-Difluoropiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it more prone to side reactions involving the amine functionality.
Uniqueness: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid is unique due to the combination of the Boc protecting group and the fluorine atoms. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYOCGJMSBEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303972-81-7 | |
Record name | 1-Boc-3,3-difluoropiperidin-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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